molecular formula C13H24INO4 B3107568 (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate CAS No. 161370-66-7

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate

Cat. No. B3107568
CAS RN: 161370-66-7
M. Wt: 385.24 g/mol
InChI Key: CUDXGFWLHSXMOR-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butyloxycarbonyl (Boc) protected amino acids . The Boc group protects the amino group, preventing unwanted side reactions during peptide chain assembly . The synthesis process involves the use of a distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, which enhances amide formation in the Boc-AAILs without the addition of a base .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are typically used in peptide synthesis . The use of amino acid ionic liquids (AAILs) for organic synthesis requires care due to their multiple reactive groups . The Boc-protected amino acids (Boc-AAILs) are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Scientific Research Applications

Synthesis and Peptide Research

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate has been utilized in the synthesis of various compounds. An efficient method has been developed for synthesizing benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, including benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-4-iodobutanoate, from natural or protected L-amino acids (Koseki, Yamada, & Usuki, 2011). Furthermore, this compound has been used as a key intermediate for the preparation of collagen cross-links, an essential component in biomedical research (Adamczyk, Johnson, & Reddy, 1999).

Unnatural Amino Acids Synthesis

A method for synthesizing enantiopure non-natural alpha-amino acids using tert-butyl (2S)-2-[bis-(tert-butoxycarbonyl)amino]-5-oxopentanoate as a key intermediate has been reported. This methodology was applied to the synthesis of (S)-2-amino-oleic acid, showcasing the compound's role in developing novel amino acids (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).

Cyclic Peptides and Solid-Phase Synthesis

The compound has been used in an efficient approach for the synthesis of cyclic peptides containing unnatural thioether side-chain bridges. This involved a combination of solid-phase peptide synthesis and microwave-assisted cyclization strategy (Campiglia, Gomez-Monterrey, Longobardo, Lama, Novellino, & Grieco, 2004).

properties

IUPAC Name

tert-butyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24INO4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDXGFWLHSXMOR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate
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(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate
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(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate
Reactant of Route 4
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate
Reactant of Route 5
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate
Reactant of Route 6
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate

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